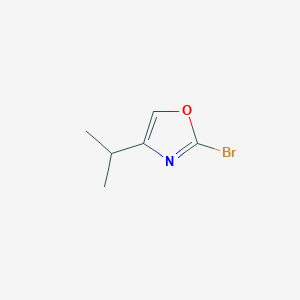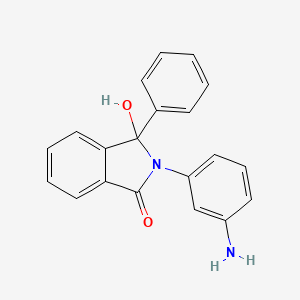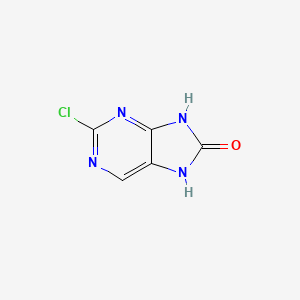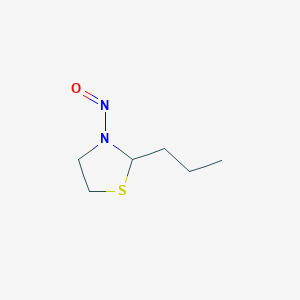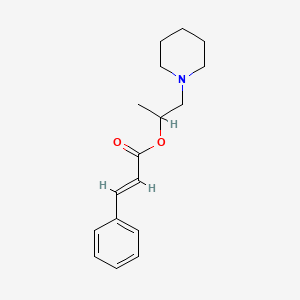![molecular formula C10H12N2O2S3 B14164831 Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate CAS No. 370841-57-9](/img/structure/B14164831.png)
Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate is an organic compound with the molecular formula C₁₀H₁₂N₂O₂S₃. This compound is characterized by the presence of a nitrophenyl group, a sulfanyl group, and a carbonodithioimidate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate typically involves the reaction of 4-methyl-2-nitrothiophenol with carbon disulfide and dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Step 1: 4-methyl-2-nitrothiophenol is reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the corresponding dithiocarbamate.
Step 2: The dithiocarbamate is then treated with dimethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production.
化学反应分析
Types of Reactions
Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonodithioimidate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted carbonodithioimidates.
科学研究应用
Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The carbonodithioimidate moiety can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities.
相似化合物的比较
Similar Compounds
- Dimethyl [(4-nitrophenyl)sulfanyl]carbonodithioimidate
- Dimethyl [(4-chlorophenyl)sulfanyl]carbonodithioimidate
- Dimethyl [(4-methoxyphenyl)sulfanyl]carbonodithioimidate
Uniqueness
Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of substituents imparts distinct chemical reactivity and potential biological activities compared to its analogs.
属性
CAS 编号 |
370841-57-9 |
|---|---|
分子式 |
C10H12N2O2S3 |
分子量 |
288.4 g/mol |
IUPAC 名称 |
N-(4-methyl-2-nitrophenyl)sulfanyl-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C10H12N2O2S3/c1-7-4-5-9(8(6-7)12(13)14)17-11-10(15-2)16-3/h4-6H,1-3H3 |
InChI 键 |
MOWRWJHWMZRTAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)SN=C(SC)SC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


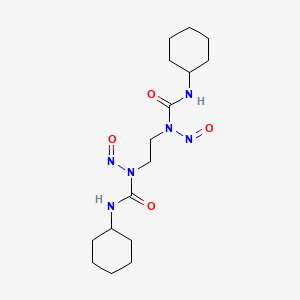
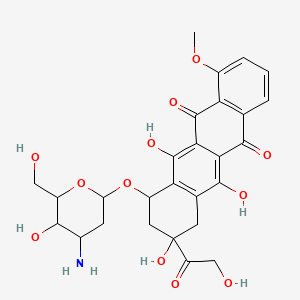
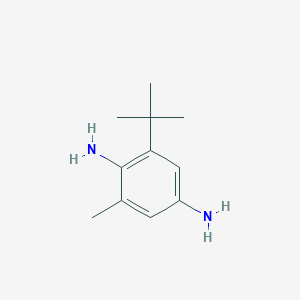
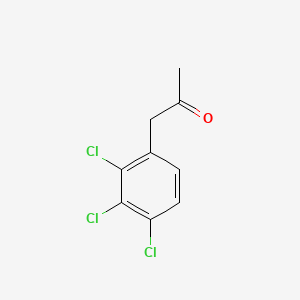
![1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14164776.png)
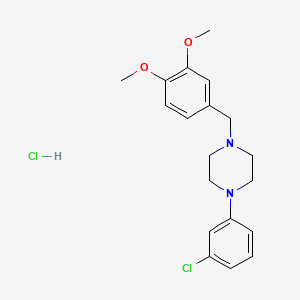

![Tert-butyl 1-benzyl-2,3,3a,4,5,6a-hexahydropyrrolo[2,3-b]pyrrole-6-carboxylate](/img/structure/B14164794.png)
![9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole](/img/structure/B14164800.png)
